AC-Tyr(PO3H2)-glu-glu-ile-glu

Descripción

Molecular Identity and Chemical Properties

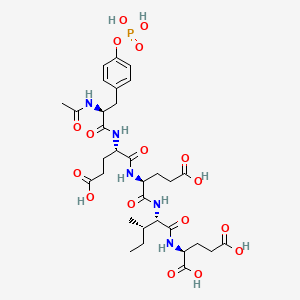

N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid exhibits well-defined chemical characteristics that contribute to its biological activity and research utility. The compound possesses the molecular formula C₃₂H₄₆N₅O₁₇P and a molecular weight of 803.71 daltons, as documented in multiple chemical databases. The Chemical Abstracts Service registry number 159439-02-8 uniquely identifies this phosphopeptide in scientific literature and commercial catalogs. The molecule demonstrates a predicted relative density of 1.446 grams per cubic centimeter, indicating its substantial molecular complexity and the presence of multiple functional groups.

The structural composition of this phosphopeptide incorporates several critical elements that define its binding properties and stability characteristics. The N-terminal acetyl group provides protection against enzymatic degradation while maintaining the peptide's biological activity. The phosphorylated tyrosine residue at the second position serves as the primary recognition element for Src homology 2 domain binding, mimicking the natural phosphotyrosine-containing proteins that interact with these domains in cellular environments. The sequence of glutamic acid, glutamic acid, isoleucine, and glutamic acid following the phosphotyrosine creates a specific spatial arrangement of charged and hydrophobic residues that optimizes binding affinity and selectivity.

Solubility characteristics reveal important practical considerations for experimental applications. The compound demonstrates solubility in water at concentrations up to 1 milligram per milliliter, equivalent to 1.24 millimolar, with sonication recommended to achieve complete dissolution. Storage requirements specify maintenance at -20°C for powder formulations, with a stability period of three years under these conditions. For solution preparations, storage at -80°C extends stability to one year, while shipping requires blue ice to maintain integrity. These storage parameters reflect the chemical sensitivity of the phosphate group and the overall peptide structure to temperature fluctuations and hydrolytic degradation.

Historical Development and Discovery

The development of N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid emerged from systematic structure-based drug design efforts targeting the Src homology 2 domain of proto-oncogene tyrosine-protein kinase Src. Research conducted by Pacofsky and colleagues in 1998 established the foundation for this compound's design through comprehensive analysis of dipeptide analogues as ligands for the Src homology 2 domain. Their work built upon earlier studies that had identified the critical binding interactions between simpler acetyl-tyrosine-glutamic acid derivatives and the protein target, forming the basis for more sophisticated structural modifications.

The historical context of this compound's development reflects the broader scientific understanding of Src family kinases and their role in cellular transformation processes. Earlier investigations had demonstrated that Src homology 2 domains function as molecular recognition modules that bind specifically to phosphotyrosine-containing peptide sequences. These foundational studies revealed that the binding affinity and specificity of such interactions could be modulated through systematic modifications of the amino acid sequences flanking the phosphotyrosine residue. The development team leveraged these insights to design peptides with enhanced binding properties compared to naturally occurring Src homology 2 domain ligands.

Structure-activity relationship studies conducted during the compound's development phase revealed critical design principles that guided the final peptide sequence selection. The research demonstrated that the isoleucine residue at the +3 position relative to phosphotyrosine provided optimal hydrophobic interactions within the binding pocket of the Src homology 2 domain. Additionally, the placement of glutamic acid residues at specific positions created favorable electrostatic interactions while maintaining the overall binding specificity. These design considerations resulted in a pentapeptide that exhibited significantly improved binding characteristics compared to shorter peptide analogues or naturally occurring Src substrates.

Significance in Src Homology 2 Domain Binding Research

N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid has established itself as a cornerstone compound in Src homology 2 domain binding research due to its exceptional binding properties and research utility. The compound demonstrates an inhibitory concentration of approximately 1 micromolar against the Src homology 2 domain, representing a significant improvement in binding affinity compared to many naturally occurring phosphopeptide sequences. This enhanced potency has made it an invaluable tool for investigating the structural and functional aspects of Src homology 2 domain-mediated protein interactions in various experimental systems.

The research significance of this phosphopeptide extends beyond its direct binding properties to encompass its role in elucidating the molecular mechanisms underlying Src family kinase regulation. Studies utilizing this compound have provided critical insights into how Src homology 2 domains recognize their physiological targets and how these interactions can be modulated for therapeutic purposes. The compound's ability to selectively inhibit Src homology 2 domain interactions has enabled researchers to dissect the specific contributions of these binding events to cellular transformation processes and oncogenic signaling pathways.

Comparative binding studies have demonstrated the superior performance of N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid relative to other phosphopeptide ligands. Research has shown that this pentapeptide binds with approximately 100-fold higher affinity than peptides corresponding to the C-terminal region of Src itself. This enhanced binding affinity reflects the optimized amino acid sequence and the specific structural features incorporated during the compound's design phase. The high-affinity binding characteristics have made this compound particularly valuable for crystallographic studies aimed at understanding the detailed molecular interactions between Src homology 2 domains and their ligands.

| Property | Value | Reference |

|---|---|---|

| Inhibitory Concentration (IC₅₀) | 1 μM | |

| Binding Affinity Improvement | ~100-fold vs. natural Src peptides | |

| Molecular Weight | 803.71 Da | |

| Solubility in Water | 1.24 mM |

Role as Src Homology 2 Domain Ligand

The functional role of N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid as a Src homology 2 domain ligand encompasses multiple aspects of protein-protein interaction modulation and cellular signaling regulation. The compound functions as a competitive inhibitor of Src homology 2 domain binding to physiological phosphoprotein partners, effectively disrupting the formation of signaling complexes essential for Src family kinase activation and downstream signaling events. This inhibitory mechanism provides researchers with a powerful tool for investigating the specific contributions of Src homology 2 domain interactions to various cellular processes, including proliferation, differentiation, and transformation.

The compound's mechanism of action involves high-affinity binding to the phosphotyrosine-binding pocket of the Src homology 2 domain, preventing the recruitment of naturally occurring phosphoproteins to this critical regulatory region. Research has demonstrated that this phosphopeptide effectively blocks Src interactions with epidermal growth factor receptor and focal adhesion kinase, two important physiological partners that play crucial roles in growth factor signaling and cell adhesion processes. By preventing these interactions, the compound can modulate downstream signaling cascades and cellular responses to extracellular stimuli.

Structural studies have revealed the detailed molecular basis for the compound's high-affinity binding to the Src homology 2 domain. Crystal structure analyses have shown that the phosphotyrosine residue inserts into the conserved phosphotyrosine-binding pocket, while the flanking amino acids make specific contacts with adjacent binding subsites. The glutamic acid residues at positions +1 and +2 interact with positively charged regions of the domain surface, while the isoleucine at position +3 engages hydrophobic binding elements. This combination of electrostatic and hydrophobic interactions creates a stable and specific binding complex that effectively competes with physiological ligands.

The research applications of this compound extend to cellular studies where it has been employed to investigate the role of Src homology 2 domain interactions in cancer cell behavior and signaling pathway regulation. Studies have demonstrated that the compound can block Src interactions with cellular phosphoprotein partners in cancer cell lysates, providing evidence for its potential therapeutic relevance. However, limitations in cellular penetration and phosphate group stability have been identified as factors that may limit its direct therapeutic application, highlighting the need for further structural modifications to improve drug-like properties while maintaining binding affinity and specificity.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKQSBIEKQXQS-PSCZMIBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N5O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Workflow

SPPS remains the gold standard for synthesizing AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu due to its efficiency in stepwise amino acid coupling and handling of phosphorylated residues. The process involves:

-

Resin Selection : A Wang or Rink amide resin is typically used, depending on whether the C-terminus requires a free acid or amide group.

-

Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Amino acids are activated with agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). The phosphorylated tyrosine residue, Fmoc-Tyr(PO₃H₂)-OH, is incorporated at the appropriate position.

-

Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

Key Reaction Conditions

Challenges in Phosphotyrosine Incorporation

The phosphorylated tyrosine residue introduces steric hindrance and polarity, requiring optimized coupling times (extended to 2–3 hours) and excess reagents (3–5 equivalents). Incomplete coupling risks deletion sequences, necessitating real-time monitoring via Kaiser or chloranil tests.

Solution-Phase Synthesis

Segment Condensation

Solution-phase synthesis is employed for large-scale production. The peptide is divided into shorter segments (e.g., AC-Tyr(PO3H2)-Glu and Glu-Ile-Glu), synthesized separately, and coupled using benzotriazole-based activators.

Advantages and Limitations

Phosphorylation Strategies

Post-synthetic phosphorylation using phosphoryl chloride (POCl₃) or enzymatically via tyrosine kinases has been explored but faces low regioselectivity (<30% yield). Pre-phosphorylated tyrosine derivatives are preferred for higher fidelity.

Industrial-Scale Production

Hybrid SPPS-Solution Approach

Industrial facilities combine SPPS for phosphorylated residues and solution-phase methods for non-polar segments to balance cost and purity. A representative protocol includes:

-

SPPS of AC-Tyr(PO3H2)-Glu : Synthesized on a Tentagel resin with HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) activation.

-

Solution-Phase Synthesis of Ile-Glu : Prepared via mixed anhydride method using isobutyl chloroformate.

-

Convergent Coupling : Segments are coupled using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane.

Cost Analysis

| Component | SPPS Cost (USD/g) | Solution-Phase Cost (USD/g) |

|---|---|---|

| Resin | 12–15 | N/A |

| Phosphotyrosine | 200–250 | 180–220 |

| Activators | 50–70 | 30–50 |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves >95% purity. Mobile phases include:

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (803.70 g/mol):

-

Observed m/z : 804.3 [M+H]⁺

-

Theoretical m/z : 803.7

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SPPS | 75–85 | 90–95 | Low to moderate |

| Solution-Phase | 60–70 | 80–90 | High |

| Hybrid Approach | 70–80 | 85–95 | Moderate to high |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de reacciones

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: La tirosina fosforilada puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido peracético.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Nucleófilos como hidroxilamina o tioles.

Productos principales

Oxidación: Ditirosina y otros derivados oxidados.

Reducción: Tioles libres de los puentes disulfuro.

Sustitución: Péptidos modificados con grupos fosforilo sustituidos.

Aplicaciones Científicas De Investigación

Biological Significance

Phosphorylation in Cellular Signaling

Phosphorylation plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The presence of the phosphotyrosine (Tyr(PO3H2)) moiety in AC-Tyr(PO3H2)-glu-glu-ile-glu facilitates interactions with SH2 domains, which are pivotal in signal transduction pathways. This interaction is critical for the regulation of various proteins involved in cancer and other diseases .

Inhibition of Protein Interactions

Targeting SH2 Domain Proteins

Research has demonstrated that this compound can inhibit the interaction between phosphorylated proteins and SH2 domain-containing proteins. This inhibition is significant for developing therapeutic agents targeting diseases where these interactions are dysregulated, such as cancer .

Structural Studies

NMR and X-ray Crystallography

The structural characterization of this compound using techniques like NMR spectroscopy and X-ray crystallography has provided insights into its binding mechanisms with SH2 domains. These studies reveal how modifications to the peptide structure can enhance binding affinity, which is essential for drug design .

Therapeutic Applications

Potential Drug Development

Given its ability to modulate protein interactions, this compound serves as a lead compound for developing small-molecule inhibitors targeting specific protein-protein interactions involved in disease mechanisms. For instance, modifications to the peptide backbone have been explored to enhance its efficacy against certain cancers .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Furet et al. (1997) | Improved binding affinity by modifying the peptide sequence | Demonstrates potential for drug development targeting SH2 domains |

| Garcia-Echeverria et al. (1998) | Structural analysis of peptide interactions with Grb2 SH2 domain | Provides insights into design strategies for inhibitors |

| Research on phosphopeptides | Inhibition of EGFR interactions via phosphopeptide derivatives | Highlights therapeutic potential in cancer treatment |

Mecanismo De Acción

El mecanismo de acción de AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH implica su interacción con proteínas y enzimas específicas. El residuo de tirosina fosforilada es reconocido por los dominios SH2 y PTB, que están involucrados en las vías de transducción de señales. Esta interacción puede modular la actividad de varias proteínas de señalización, lo que lleva a efectos biológicos posteriores .

Comparación Con Compuestos Similares

Comparison with Similar Glutenin Subunits

Structural and Functional Features

The table below summarizes key differences between AC-Tyr(PO3H2)-glu-glu-ile-glu and related glutenin subunits:

Impact on Wheat Quality Parameters

Dough Strength and Elasticity

- This compound : Phosphorylation may increase electrostatic interactions, enhancing dough hydration and stability. This is analogous to the positive effects of Y-type HMW-GS subunits, which correlate with higher SDS-sedimentation values .

- HMW-GS (e.g., 5+10): The 5+10 subunit is strongly associated with superior dough strength and bread-making quality due to its ability to form extensive disulfide networks. However, its effects can be context-dependent; in some genetic backgrounds, its superiority is less pronounced .

- LMW-GS (e.g., Glu-A3b/c) : Glu-A3b and Glu-A3c alleles are linked to higher RmaxE (resistance to extension) and SDS-sedimentation values compared to Glu-A3e, which correlates with poor quality .

Genetic and Environmental Interactions

- The presence of 1BL/1RS chromosomal translocations reduces the frequency of high-quality HMW-GS and LMW-GS subunits, leading to inferior dough stability and noodle quality . This compound’s functionality might similarly be compromised in such genetic backgrounds.

Quantitative Performance Metrics

The table below extrapolates performance metrics based on analogous glutenin subunits:

| Parameter | This compound | HMW-GS 5+10 | LMW-GS Glu-A3b |

|---|---|---|---|

| SDS-Sedimentation Value | Moderate to high (hypothesized) | High (~60–70 mL) | High (~55–65 mL) |

| Dough Stability (min) | Improved (speculative) | 10–15 | 8–12 |

| Protein Content Correlation | Neutral/positive | Weak | Strong (via A/C group ratios) |

Actividad Biológica

AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Target of Action

The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.

Biochemical Pathways

This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .

Pharmacokinetics

Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.

Biological Activity

This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .

Research Applications

The compound has diverse applications across several fields:

- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.

- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.

- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .

- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.

- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .

- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .

Summary Table of Findings

| Feature | Details |

|---|---|

| Target | Tyrosine Kinases |

| IC50 Value | ~1 µM |

| Biochemical Pathway Impact | Modulates tyrosine kinase activity |

| Applications | Chemistry, Biology, Medicine, Industry |

| Unique Characteristics | Specific sequence with acetylation and phosphorylation |

Q & A

Q. Table 1: Key Parameters for Binding Assays

Data Contradiction Analysis Framework

Identify variables : Buffer composition, protein batch, assay temperature.

Replicate conditions : Repeat experiments under reported parameters.

Statistical rigor : Use ANOVA for inter-study variability (p < 0.05).

Meta-analysis : Pool data from multiple labs using random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.